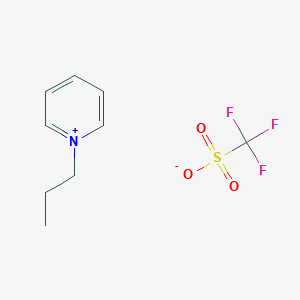

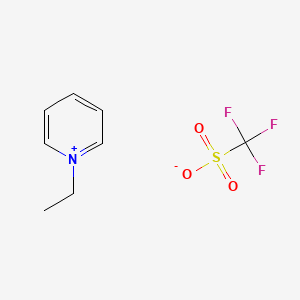

1-Ethylpyridinium triflate; 99%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Ethylpyridinium triflate is an ionic liquid that has been the subject of various studies . It exhibits a high variability of temperature ranges within which freezing and melting occur .

Chemical Reactions Analysis

1-Ethylpyridinium triflate exhibits a first-order phase transition, with freezing occurring faster with a larger temperature contrast (cooling rate) between the initially hotter sample and the colder surrounding . This is a clear exhibition of the Mpemba effect .Physical And Chemical Properties Analysis

1-Ethylpyridinium triflate has a density of 1.40 g/cm³ at 24 °C and a conductivity of 4.34 mS/cm at 24 °C . Its molecular weight is 257.23, and it has a melting point greater than room temperature .作用機序

Target of Action

1-Ethylpyridinium triflate is an ionic liquid . Its primary target is the thermal energy storage (TES) system, specifically the latent heat storage (LHTES) sub-category . It acts as a phase change material (PCM) in this system .

Mode of Action

The compound undergoes a first-order phase transition, transitioning from one state to another, most commonly from solid to liquid . This phase transition exhibits a high variability of temperature ranges, within which freezing and melting occur .

Biochemical Pathways

The compound doesn’t directly interact with biochemical pathways. Instead, it’s involved in physical processes related to phase transitions . It absorbs/releases heat isothermally during its transition from one state to another .

Pharmacokinetics

As an ionic liquid, 1-Ethylpyridinium triflate doesn’t have traditional pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). Its phase transition properties are crucial for its function in thermal energy storage .

Result of Action

The compound’s phase transition results in the absorption or release of heat, contributing to energy storage . Despite the almost constant absolute enthalpies of phase transition, the freezing occurs faster with a larger temperature contrast (cooling rate) between the initially hotter sample and the colder surrounding .

Action Environment

The action of 1-Ethylpyridinium triflate is influenced by environmental factors such as temperature . The temperature contrast or cooling rate between the compound and its surroundings affects the speed of freezing .

実験室実験の利点と制限

The use of 1-Ethylpyridinium triflate; 99% in laboratory experiments has several advantages. It is a highly active catalyst, allowing for the rapid and efficient synthesis of a variety of organic molecules. Additionally, it is relatively inexpensive and readily available. However, there are some drawbacks to its use in laboratory experiments. It is hygroscopic, which can make it difficult to store and handle. Additionally, it is not very soluble in water, which can limit its use in certain reactions.

将来の方向性

1-Ethylpyridinium triflate; 99% has many potential applications in the future. It could be used to synthesize a variety of complex molecules, such as peptides and proteins. Additionally, it could be used to develop new drugs for the treatment of various diseases. It could also be used to develop new catalysts for use in organic synthesis. Finally, it could be used to develop new materials for use in a variety of industries, such as energy storage, electronics, and aerospace.

合成法

1-Ethylpyridinium triflate; 99% is synthesized by the reaction of 1-ethylpyridinium chloride with trifluoromethanesulfonic acid. This reaction occurs in the presence of a base, such as sodium hydroxide or potassium hydroxide, and yields 1-Ethylpyridinium triflate; 99% as the product. The reaction is typically carried out in an aqueous medium at a temperature of 80-90°C.

科学的研究の応用

1-Ethylpyridinium triflate; 99% has been used in a variety of scientific research applications, including organic synthesis, catalysis, and drug discovery. It has been used as a catalyst in the synthesis of a variety of organic molecules, including pharmaceuticals and other therapeutic agents. It has also been used as a chiral catalyst in the synthesis of chiral molecules, such as enantiomerically pure compounds. Additionally, 1-Ethylpyridinium triflate; 99% has been used in the synthesis of peptides, carbohydrates, and other complex molecules.

Safety and Hazards

特性

IUPAC Name |

1-ethylpyridin-1-ium;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N.CHF3O3S/c1-2-8-6-4-3-5-7-8;2-1(3,4)8(5,6)7/h3-7H,2H2,1H3;(H,5,6,7)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJZKUSFRPUSGV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049291 |

Source

|

| Record name | 1-Ethylpyridinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3878-80-6 |

Source

|

| Record name | 1-Ethylpyridinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride](/img/structure/B6299738.png)